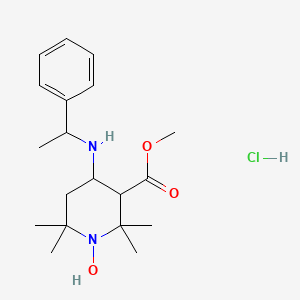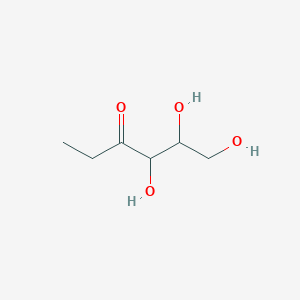
1-Deoxy-D-ribulose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Deoxy-D-ribulose, also known as 1-Deoxy-D-erythro-2-pentulose, is a rare sugar with the molecular formula C5H10O4 and a molecular weight of 134.13 g/mol . This compound is a deoxygenated monosaccharide, which means it lacks one oxygen atom compared to its parent sugar, D-ribulose. It is a key intermediate in various biochemical pathways and has significant potential in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Deoxy-D-ribulose can be synthesized through several chemical and enzymatic methods. One common approach involves the reduction of D-ribulose using specific reducing agents under controlled conditions . Another method includes the use of microbial biotransformation, where specific microorganisms convert precursor sugars into this compound through enzymatic reactions .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes due to their efficiency and selectivity. Microbial fermentation and enzymatic catalysis are preferred methods, as they offer high yields and purity . These methods involve the use of genetically engineered microorganisms or isolated enzymes to convert inexpensive substrates into the desired product.
化学反応の分析
Types of Reactions: 1-Deoxy-D-ribulose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its application in various fields .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound to form corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce this compound to its corresponding alcohols.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which have diverse applications in pharmaceuticals, agriculture, and materials science .
科学的研究の応用
作用機序
The mechanism of action of 1-Deoxy-D-ribulose involves its interaction with specific enzymes and molecular targets. It acts as a substrate for various enzymes, leading to the formation of important biochemical intermediates. These intermediates participate in metabolic pathways, influencing cellular processes and functions . The compound’s effects are mediated through its conversion into active metabolites, which then interact with molecular targets such as nucleic acids and proteins .
類似化合物との比較
1-Deoxy-D-xylulose: Another deoxygenated sugar involved in the biosynthesis of terpenoids and other secondary metabolites.
D-Ribulose: The parent compound of 1-Deoxy-D-ribulose, involved in the pentose phosphate pathway and photosynthesis.
2-Deoxy-D-ribose: A component of DNA, lacking one oxygen atom compared to D-ribose.
Uniqueness: this compound is unique due to its specific structural features and its role as an intermediate in various biochemical pathways. Its deoxygenated nature distinguishes it from other similar compounds, making it valuable for specific applications in research and industry .
特性
分子式 |
C6H12O4 |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
4,5,6-trihydroxyhexan-3-one |
InChI |
InChI=1S/C6H12O4/c1-2-4(8)6(10)5(9)3-7/h5-7,9-10H,2-3H2,1H3 |
InChIキー |
KDDGOKLLKWTTGK-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


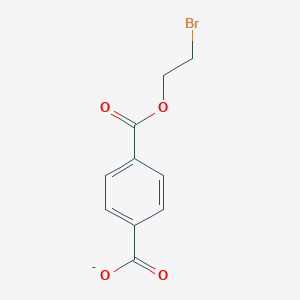
![(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12290421.png)
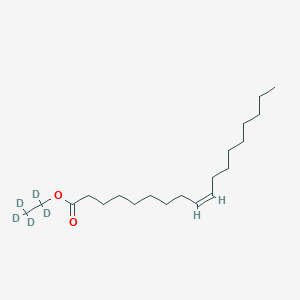

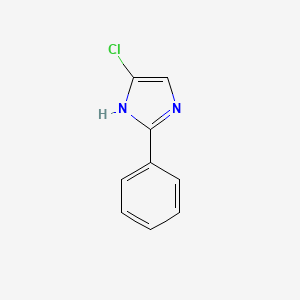
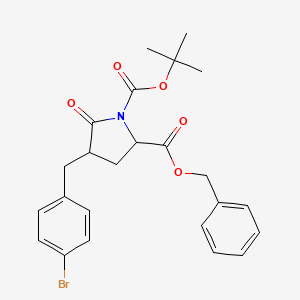
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12290433.png)

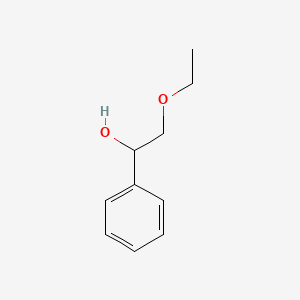
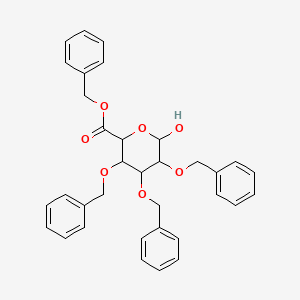
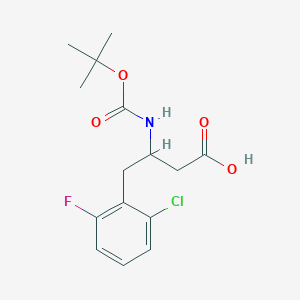
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid](/img/structure/B12290464.png)
![2-acetamido-N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]-3-sulfanylpropanamide](/img/structure/B12290465.png)
